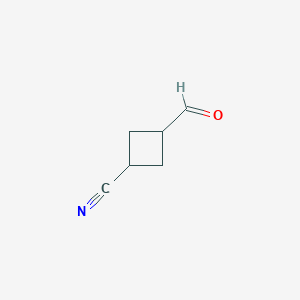

3-Formylcyclobutane-1-carbonitrile

Description

3-Formylcyclobutane-1-carbonitrile (CAS: 55234-18-9) is a cyclobutane derivative featuring a formyl group (-CHO) at position 3 and a carbonitrile group (-CN) at position 1. Its InChIKey, LPVHVQFTYXQKAP-UHFFFAOYSA-N, confirms its structural identity . The compound’s strained four-membered ring and dual functional groups make it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The nitrile group enables participation in cycloaddition or nucleophilic substitution reactions, while the formyl group facilitates condensation or reduction reactions.

Properties

IUPAC Name |

3-formylcyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8/h4-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTBCTJEUJKOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylcyclobutane-1-carbonitrile typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with nitriles under photochemical conditions. This reaction is facilitated by the use of catalysts such as boron trifluoride etherate (BF3·Et2O) and light sources to promote the cycloaddition process .

Industrial Production Methods: Industrial production of 3-Formylcyclobutane-1-carbonitrile may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Formylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives such as imines or oximes.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution under acidic conditions.

Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Ammonia or primary amines in the presence of acid catalysts.

Major Products Formed:

Oxidation: 3-Carboxycyclobutane-1-carbonitrile.

Reduction: 3-Formylcyclobutane-1-amine.

Substitution: 3-Formylcyclobutane-1-imine or 3-Formylcyclobutane-1-oxime.

Scientific Research Applications

Chemistry: 3-Formylcyclobutane-1-carbonitrile is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures and natural product synthesis .

Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the biological activity of other molecules while providing enhanced stability and selectivity .

Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or anticancer properties .

Industry: In the industrial sector, 3-Formylcyclobutane-1-carbonitrile is used in the production of specialty chemicals and materials, such as polymers and resins, due to its unique structural properties .

Mechanism of Action

The mechanism of action of 3-Formylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile

- Structure : Cyclopropane ring with a formyl group at position 3, a nitrile at position 1, and two methyl groups at position 2 (CAS: 60856-71-5; InChIKey: AJKIZZGLLRNUAM-UHFFFAOYSA-N ) .

- Key Differences: Ring Strain: Cyclopropane’s higher ring strain (≈27 kcal/mol) compared to cyclobutane (≈26 kcal/mol) increases reactivity, favoring ring-opening or strain-relief reactions. Applications: Likely used in strained hydrocarbon research or as a precursor for bioactive molecules requiring rigid scaffolds.

3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl acetate

- Key Differences: Ring Size and Conjugation: The six-membered cyclohexene ring reduces strain and introduces conjugation (C=C double bond), enhancing stability and enabling Diels-Alder reactions. Functional Groups: The acetate ester increases lipophilicity, improving solubility in organic solvents. Hydrolysis of the ester could yield a carboxylic acid, expanding derivatization pathways. Applications: Potential use in fragrance chemistry (esters are common in aromatics) or polymer precursors requiring controlled release of active groups.

Comparative Data Table

| Property | 3-Formylcyclobutane-1-carbonitrile | 3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile | 3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl acetate |

|---|---|---|---|

| Ring Type | Cyclobutane | Cyclopropane | Cyclohexene |

| Ring Strain | Moderate (~26 kcal/mol) | High (~27 kcal/mol) | Low (minimal strain) |

| Functional Groups | -CN, -CHO | -CN, -CHO, 2×-CH3 | -CHO, -OAc, 3×-CH3 |

| Key Reactivity | Nucleophilic additions, cycloadditions | Strain-driven ring-opening | Conjugation-based reactions (e.g., Diels-Alder) |

| Commercial Suppliers | 3 | 3 | 1 |

| Potential Applications | Pharmaceuticals, agrochemicals | Bioactive molecule scaffolds | Fragrances, polymer precursors |

Data inferred from structural analysis and supplier availability .

Biological Activity

3-Formylcyclobutane-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

3-Formylcyclobutane-1-carbonitrile features a four-membered cyclobutane ring with a formyl group and a nitrile functional group. This configuration influences its reactivity and biological interactions.

The biological activity of 3-Formylcyclobutane-1-carbonitrile is primarily attributed to its ability to interact with various biological molecules. The formyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts that may modulate enzyme or receptor activity. This mechanism is crucial in understanding its potential therapeutic applications, particularly in the realms of anti-inflammatory and anticancer treatments.

Antioxidant Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit antioxidant properties. For instance, derivatives related to 3-Formylcyclobutane-1-carbonitrile were evaluated for their antioxidant activities, revealing varying degrees of efficacy. The presence of hydroxyl groups in these compounds significantly enhanced their antioxidant capacity .

Antimicrobial and Anti-tuberculosis Activity

Research has indicated that nitrile-containing compounds can exhibit antimicrobial properties. A study highlighted that certain derivatives showed moderate to good anti-tuberculosis activity, with minimum inhibitory concentration (MIC) values around 12.5 μg/mL. These findings suggest that 3-Formylcyclobutane-1-carbonitrile could be explored further for its potential as an anti-mycobacterial agent .

Synthesis and Evaluation

One notable case study involved the synthesis of various derivatives from 3-Formylcyclobutane-1-carbonitrile, followed by biological evaluation. The synthesized compounds were tested for their antioxidant and antimicrobial activities, with results indicating that specific modifications led to enhanced bioactivity. For example, the addition of substituents such as hydroxyl or carboxylic acid groups improved antioxidant efficacy significantly compared to unsubstituted analogs .

Comparative Analysis

To understand the relative effectiveness of 3-Formylcyclobutane-1-carbonitrile, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Antioxidant Activity | Anti-tuberculosis Activity |

|---|---|---|---|

| 3-Formylcyclobutane-1-carbonitrile | Cyclobutane derivative | Moderate | Moderate |

| Cyclobutane-1-carbonitrile | Cyclobutane derivative | Low | Low |

| 3-Formylcyclopentane-1-carbonitrile | Cyclopentane derivative | High | Good |

This table illustrates that while 3-Formylcyclobutane-1-carbonitrile exhibits moderate activity, structural modifications can lead to enhanced biological effects.

Q & A

Q. Critical Factors :

- Temperature : Elevated temperatures (>80°C) accelerate reactivity but risk decomposition.

- Catalysts : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) improve regioselectivity in cross-coupling steps .

Q. Methodological Answer :

- NMR : ¹H NMR reveals formyl proton resonance at δ 9.8–10.2 ppm, while the nitrile carbon appears at δ 115–120 ppm in ¹³C NMR .

- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves strained cyclobutane geometry and confirms bond angles (e.g., C-C-C ~88° for cyclobutane rings) .

Validation : Cross-check IR carbonyl stretches (~1700 cm⁻¹) and nitrile peaks (~2200 cm⁻¹) to confirm functional groups .

Advanced: How do steric and electronic effects of the formyl and nitrile groups influence the reactivity of 3-Formylcyclobutane-1-carbonitrile?

Q. Methodological Answer :

- Steric Effects : The planar formyl group creates torsional strain in the cyclobutane ring, limiting nucleophilic attack at the nitrile site .

- Electronic Effects : The electron-withdrawing nitrile group polarizes the ring, enhancing electrophilicity at the formyl carbon for Schiff base formation .

Case Study : Fluorinated analogs (e.g., 3,3-difluoro derivatives) show reduced ring strain due to C-F bond rigidity, altering reactivity patterns .

Advanced: What are the challenges in using 3-Formylcyclobutane-1-carbonitrile as a building block for bioactive molecules?

Q. Methodological Answer :

- Instability : The compound’s sensitivity to moisture requires anhydrous conditions during coupling reactions (e.g., peptide bond formation) .

- Pharmacological Optimization : Derivatives like 2-hydroxy-thiophene-3-carbonitrile analogs demonstrate PD-L1 inhibitory activity, but cyclobutane’s metabolic instability limits in vivo efficacy .

Q. Strategies :

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to stabilize intermediates .

- Computational Modeling : DFT studies predict binding affinities to target proteins, guiding structural modifications .

Advanced: How can researchers resolve contradictions in reported crystallographic data for cyclobutane derivatives?

Q. Methodological Answer :

- Refinement Protocols : SHELXL’s twin refinement feature (via HKLF 5) resolves data ambiguities in high-symmetry space groups .

- Validation Tools : R-factor convergence (<5%) and PLATON’s ADDSYM algorithm detect missed symmetry operations .

Example : Discrepancies in bond-length data for 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile were resolved using anisotropic displacement parameters .

Basic: What safety protocols are critical when handling 3-Formylcyclobutane-1-carbonitrile?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.